3-Cyclohexyl-2-(methylamino)propanoic acid
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Overview
Description
3-Cyclohexyl-2-(methylamino)propanoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of propanoic acid, featuring a cyclohexyl group and a methylamino group attached to the second and third carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-(methylamino)propanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with a suitable alkyl halide, followed by the introduction of the propanoic acid moiety. The reaction conditions typically involve the use of a base, such as sodium hydroxide, to facilitate the alkylation process. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using cyclohexylamine and appropriate alkylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols or aldehydes.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-2-(methylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-2-(methylamino)propanoic acid
- 3-Cyclohexyl-2-(ethylamino)propanoic acid
- 3-Cyclohexyl-2-(methylamino)butanoic acid
Uniqueness
3-Cyclohexyl-2-(methylamino)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the methylamino group in the propanoic acid framework allows for unique interactions and reactivity patterns compared to other similar compounds.
Biological Activity
3-Cyclohexyl-2-(methylamino)propanoic acid, also known as (R)-3-Cyclohexyl-2-(methylamino)propanoic acid, is an amino acid derivative that has garnered attention for its potential biological activity. This compound features a unique cyclohexyl side chain and a methylamino group, which contribute to its interactions with various biological targets.
- Molecular Formula : C₁₀H₁₉NO₂
- Molecular Weight : Approximately 185.26 g/mol
- Chirality : The compound possesses a chiral center at the second carbon, influencing its biological activity and pharmacological applications.
The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes within biological systems. It acts as an inhibitor or modulator in various metabolic pathways, influencing enzyme activity and receptor signaling. The compound's structure allows it to effectively bind to target sites, which may have therapeutic implications in drug development.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Biological Activity | Description |
---|---|
Enzyme Inhibition | Modulates activity of specific enzymes, potentially impacting metabolic pathways. |
Receptor Interaction | Binds to various receptors, influencing signaling pathways that could lead to therapeutic effects. |
Antitumor Potential | Explored for its efficacy in cancer treatment through modulation of tumor-related pathways. |
Case Studies and Research Findings
-
Enzyme Interaction Studies :
Research indicates that this compound exhibits significant binding affinity to certain enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit enzymes linked to cancer progression, suggesting a potential role in oncological therapies. -
In Vitro and In Vivo Studies :
In vitro assays demonstrated that the compound can reduce cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent. In vivo studies further supported these findings by showing reduced tumor growth in animal models treated with the compound. -
Comparison with Similar Compounds :
The compound's unique structural features set it apart from similar amino acid derivatives. For example, (S)-3-Cyclohexyl-2-(methylamino)propanoic acid exhibits different biological activities due to its chirality, highlighting the importance of stereochemistry in drug design.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for further research in medicinal chemistry:
- Therapeutic Applications : Its potential as an anticancer agent and modulator of metabolic pathways positions it as a candidate for drug development.
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules, which may enhance its therapeutic efficacy or reduce side effects .
Properties
IUPAC Name |
3-cyclohexyl-2-(methylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMDYACPQYNUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-06-8 |
Source
|
Record name | NSC12798 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.